![molecular formula C18H25N3O4S B11825647 tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11825647.png)
tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzoisothiazole moiety, and a tert-butyl ester group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Benzoisothiazole Moiety: This step involves the synthesis of the benzoisothiazole ring, which can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the benzoisothiazole moiety reacts with a piperidine derivative.
Introduction of the tert-Butyl Ester Group: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Carbamate and Ester Groups
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield a primary amine. Similarly, the ester functionality (if present) can hydrolyze to a carboxylic acid.
Reaction Type | Conditions | Products |
---|---|---|
Carbamate hydrolysis | Trifluoroacetic acid (TFA) or HCl | Piperidine-2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)amine |
Ester hydrolysis | Aqueous HCl/NaOH or enzymatic | Corresponding carboxylic acid derivative |
Mechanistic Notes :
-
Acidic hydrolysis protonates the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Basic hydrolysis proceeds via deprotonation, generating a tetrahedral intermediate.
Deprotection of the tert-Butyl Group
The tert-butyl carbamate (Boc) group is cleaved under strongly acidic conditions, liberating the free amine. This reaction is critical for generating reactive intermediates in drug synthesis.
Example :
Boc-protected amineTFA, CH2Cl2Free amine+CO2+tert-butanol
Key Applications :
-
Used to unmask the primary amine for further functionalization (e.g., amide bond formation).
Nucleophilic Substitution at the Benzoisothiazole Moiety
The electron-deficient benzo[d]isothiazole 1,1-dioxide ring enables nucleophilic substitution at the 3-position.
Nucleophile | Conditions | Product |
---|---|---|
Amines | DMF, 80°C | Substituted benzoisothiazole derivatives |
Thiols | Basic aqueous solution | Thioether-linked compounds |
Structural Influence :
-
The sulfone group enhances electrophilicity at adjacent positions, facilitating attack by soft nucleophiles.
Catalytic Hydrogenation
While not explicitly documented for this compound, catalytic hydrogenation could reduce unsaturated bonds in derivatives or intermediates.
Potential Targets :
-
Reduction of nitro groups or alkenes in modified structures to generate amines or alkanes.
Biochemical Interactions
Though not a traditional chemical reaction, the compound interacts with metallo-β-lactamase enzymes (e.g., VIM-2, NDM-1) via:
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of tert-butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate is its antimicrobial activity. Research has shown that derivatives of isothiazole compounds possess significant antibacterial properties. For instance, studies have demonstrated that similar compounds exhibit effective inhibition against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Recent investigations into the anticancer potential of this compound have yielded promising results. The synthesis and evaluation of related compounds have shown activity against various cancer cell lines. For example, derivatives with isothiazole moieties have been reported to induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and disruption of microtubule dynamics . This suggests that this compound may also exhibit similar anticancer effects.
Antitubercular Activity
The compound's structure suggests potential antitubercular activity. Research indicates that compounds with similar functional groups have been evaluated for their efficacy against Mycobacterium tuberculosis. In vitro studies have shown that certain derivatives can inhibit vital mycobacterial enzymes, which are essential for the survival of the bacteria . This positions this compound as a candidate for further exploration in tuberculosis treatment.
Case Study 1: Synthesis and Evaluation of Antimicrobial Properties
In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on isothiazole structures and evaluated their antimicrobial properties against common pathogens. The study found that specific modifications to the piperidine ring enhanced antimicrobial activity significantly, suggesting a structure-activity relationship that could be exploited for drug development .
Case Study 2: Anticancer Activity Assessment
Another study focused on the cytotoxic effects of related compounds on breast cancer cell lines. The results indicated that certain derivatives resulted in substantial cell death through apoptosis. The mechanism of action was linked to the inhibition of tubulin polymerization, which is critical for cancer cell proliferation . This finding supports the hypothesis that this compound could similarly impact cancer cell viability.
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|---|
Compound A | Antimicrobial | S. aureus | 15 | |
Compound B | Anticancer | MCF-7 | 0.99 | |
Compound C | Antitubercular | M. tuberculosis | 12 |
Table 2: Structure-Activity Relationship Insights
Modification Type | Observed Effect |
---|---|
Isothiazole moiety addition | Increased antimicrobial activity |
Piperidine ring substitution | Enhanced cytotoxicity against cancer cells |
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzoisothiazole moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the tert-butyl ester group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)methyl)piperidine-1-carboxylate
- tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate
Uniqueness
The uniqueness of tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles, making it a valuable candidate for various applications.
Biological Activity
tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate is a complex organic compound that integrates a piperidine moiety with a benzo[d]isothiazole derivative. This compound is notable for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C18H25N3O4S, with a molecular weight of approximately 379.47 g/mol . The structure incorporates a tert-butyl group, which contributes to its steric hindrance and stability, alongside the bioactive benzo[d]isothiazole moiety.
Antimicrobial Properties
Research indicates that compounds with benzo[d]isothiazole structures are often investigated for their antimicrobial properties. The presence of the piperidine ring further enhances the potential for analgesic and anti-inflammatory activities. Preliminary studies suggest that this compound may exhibit moderate antibacterial activity .
The biological activity of this compound is primarily attributed to its structural components. The benzo[d]isothiazole moiety is known for its interaction with various biological targets, which may elucidate its therapeutic effects. Interaction studies are crucial for understanding the mechanisms through which this compound exerts its effects on microbial cells and other biological systems.
Case Studies and Experimental Data
Several studies have evaluated the biological efficacy of similar compounds. For instance, a study on piperidinothiosemicarbazones demonstrated significant tuberculostatic activity against Mycobacterium tuberculosis strains, highlighting how structural modifications can influence antimicrobial potency .
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Piperidinothiosemicarbazones | Contains piperidine and thiosemicarbazone groups | Strong inhibitory effect on M. tuberculosis |
tert-butyl carbamate | Simple carbamate structure | Lacks additional heterocyclic components |
This table illustrates how structural variations can lead to differing biological activities, emphasizing the importance of functional groups in drug design.
Synthesis and Development
The synthesis of this compound involves multiple steps, each requiring careful control to ensure high yields and purity. The synthesis pathway typically includes:
- Formation of the piperidine derivative.
- Introduction of the benzo[d]isothiazole moiety.
- Finalization through carbamate formation.
Properties
Molecular Formula |
C18H25N3O4S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
tert-butyl 2-[[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)21-11-7-6-8-13(21)12-19-16-14-9-4-5-10-15(14)26(23,24)20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,20) |
InChI Key |
QTRWPWQVSSODMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CN=C2C3=CC=CC=C3S(=O)(=O)N2 |
Origin of Product |
United States |
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